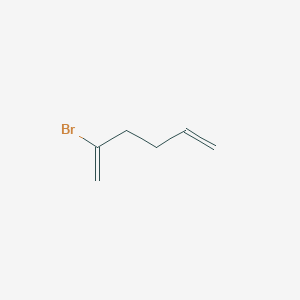

2-Bromohexa-1,5-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLQPOCFMHFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromohexa-1,5-diene

Abstract: 2-Bromohexa-1,5-diene is a versatile bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring both a vinyl bromide moiety and an isolated terminal alkene, offers two distinct points for chemical modification. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and applications. We will delve into its utility in palladium-catalyzed cross-coupling reactions and cycloadditions, providing field-proven insights and detailed experimental frameworks for researchers, chemists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is a unique reagent whose synthetic potential is derived directly from its structure. Understanding its fundamental properties is the first step toward leveraging its capabilities in the laboratory.

Structure and Identifiers

The molecule consists of a six-carbon chain with a bromine atom attached to the second carbon of a terminal double bond (C1-C2) and a second, isolated double bond at the terminus of the chain (C5-C6). This non-conjugated arrangement is critical to its reactivity, as the two olefinic systems can often be addressed selectively.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₉Br | [1][2][3] |

| Molecular Weight | 161.04 g/mol | [1][4] |

| CAS Number | 101933-87-3 | [1] |

| Canonical SMILES | C=CCCC(=C)Br | [1] |

Computed Physicochemical Properties

Experimental physical data such as boiling and melting points are not widely reported, necessitating reliance on computed properties for preliminary assessment. These values are useful for predicting the compound's behavior in various solvent systems and for chromatographic purification.

| Property | Value | Source |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

Spectroscopic Profile

A definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis based on its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but informative. Key signals would include:

-

Two distinct signals in the vinyl region (~5.0-6.0 ppm) for the terminal C6 protons and the C1 protons.

-

A multiplet for the C5 proton, coupled to both the C6 and C4 protons.

-

Signals for the C3 and C4 methylene protons in the aliphatic region (~2.0-2.5 ppm), likely appearing as complex multiplets due to coupling with each other and the C5 proton.

-

-

¹³C NMR Spectroscopy: Six unique carbon signals are expected:

-

Four signals in the sp² region (~110-140 ppm) corresponding to the two double bonds (C1, C2, C5, C6).

-

Two signals in the sp³ region (~30-40 ppm) for the C3 and C4 methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[5][6]

-

~3080 cm⁻¹: C-H stretch for sp² carbons.

-

~2850-2960 cm⁻¹: C-H stretch for sp³ carbons.

-

~1640 cm⁻¹: C=C stretching vibrations for the two alkene groups.

-

~910-990 cm⁻¹: Out-of-plane bending for the terminal vinyl groups.

-

~500-600 cm⁻¹: C-Br stretching vibration.

-

-

Mass Spectrometry: The mass spectrum would be characterized by the distinctive isotopic pattern of bromine. The molecular ion region would show two peaks of nearly equal intensity, M⁺ at m/z 160 and M⁺+2 at m/z 162, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[7]

Synthesis and Handling

Conceptual Synthetic Pathway

While numerous vendors supply this compound, understanding its synthesis provides insight into potential impurities and handling requirements. A plausible laboratory synthesis could be envisioned from the commercially available 1,5-hexadien-3-ol. This approach involves the conversion of the secondary alcohol to a bromide, a standard transformation that must be controlled to avoid side reactions with the double bonds.

Caption: Conceptual synthesis of this compound via bromination.

Causality of Experimental Choice: The selection of a reagent like PBr₃ or an Appel reaction (CBr₄/PPh₃) is deliberate. These reagents are effective for converting secondary alcohols to bromides under conditions that are typically mild enough to minimize undesired additions to the alkene moieties. The reaction likely proceeds via an Sₙ2 or Sₙ2' mechanism, where the allylic nature of the alcohol can lead to the desired vinyl bromide product through rearrangement.

Safety and Handling Precautions

No specific safety data sheet (SDS) for this compound is universally available. Therefore, safety protocols must be extrapolated from analogous compounds such as 1,5-hexadiene and other bromoalkanes.[8][9][10][11]

-

Flammability: The compound is expected to be a flammable liquid. Handle away from heat, sparks, and open flames.[9][11] Use explosion-proof equipment and take precautionary measures against static discharge.[10]

-

Toxicity and Irritation: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[9] It is expected to cause skin and eye irritation.[8][10]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in its ability to undergo sequential or orthogonal reactions at its two functional handles: the vinyl bromide and the terminal alkene.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[12][13][14] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The bromine atom serves as a reliable "nucleofuge" in the catalytic cycle.[15]

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the arylboronic acid (1.1 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) followed by an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents). Rationale: The base is essential for the formation of the reactive boronate species, which facilitates the transmetalation step with the palladium(II) complex.

-

Substrate Addition: Add this compound (1.0 equivalent) to the mixture via syringe.

-

Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Participation in Cycloaddition Reactions

The terminal double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[16][17][18] This allows for the rapid construction of substituted cyclohexene rings, which are prevalent in natural products and pharmaceutical agents. The vinyl bromide handle remains intact during this process, providing a site for subsequent functionalization.

Caption: Schematic of a Diels-Alder reaction using this compound.

Protocol: Diels-Alder Cycloaddition

This protocol outlines a general procedure for the reaction of this compound with a reactive diene like cyclopentadiene.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane or Toluene). Cool the solution in an ice bath.

-

Diene Addition: Add freshly cracked cyclopentadiene (1.5-2.0 equivalents) dropwise to the cooled solution.

-

Lewis Acid Catalysis (Optional): For less reactive systems, a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) can be added to catalyze the reaction. Rationale: The Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the rate of cycloaddition.[15]

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, quench the reaction (if a catalyst was used) and concentrate the solvent. The resulting cycloadduct can be purified by column chromatography or distillation. The vinyl bromide functionality on the product is now available for cross-coupling.

Summary and Outlook

This compound is a powerful and versatile intermediate for organic synthesis. Its bifunctional nature allows for a strategic, stepwise construction of complex molecular architectures. The vinyl bromide provides a robust handle for introducing molecular diversity via proven cross-coupling technologies, while the terminal alkene offers a gateway to cyclic systems through cycloaddition reactions. For drug development professionals and research scientists, mastering the reactivity of this reagent opens up efficient synthetic routes to novel scaffolds and target molecules.

References

-

PubChem. This compound | C6H9Br | CID 11041005. [Link]

-

ChemSynthesis. 3-bromo-1,5-hexadiene - C6H9Br, density, melting point, boiling point, structural formula, synthesis. [Link]

-

PubChem. 2-Bromohexa-2,4-diene | C6H9Br | CID 123167861. [Link]

-

SAFETY DATA SHEET. 2-Bromohexane. [Link]

-

ResearchGate. Proton NMR Analysis of 1,5-Hexadiene. [Link]

-

Chemistry Stack Exchange. Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. [Link]

-

Chemistry LibreTexts. 29.5: Cycloaddition Reactions. [Link]

-

ResearchGate. 1,6‐Dibromohexa‐1,3,5‐triene − Stereocontrolled Synthesis of Monosubstituted and Disubstituted Hexatrienes by Palladium‐Catalysed Cross‐Coupling Reactions. [Link]

-

CPAchem. Safety data sheet - 2-Bromohexane. [Link]

-

PubChem. 2-Bromohexa-1,5-dien-3-OL | C6H9BrO | CID 13265776. [Link]

-

Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. [Link]

-

ResearchGate. Intermolecular Diels–Alder Cycloaddition/Cross-Coupling Sequences of 2-Bromo-1,3-butadienes. [Link]

-

Gelest, Inc. 1,5-HEXADIENE - Safety Data Sheet. [Link]

-

DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. [Link]

-

RSC Publishing. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

Filo. Problem 5 Given the following spectroscopic data for a compound with the formula C2H4Br2. [Link]

-

MDPI. Simple One–Pot Synthesis of Hexakis(2-alkoxy-1,5-phenyleneimine) Macrocycles by Precipitation–Driven Cyclization. [Link]

-

PubChem. 4-Bromo-2-methylhexa-1,5-diene | C7H11Br | CID 19757508. [Link]

-

Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]

-

NIH. Synthesis of dienes from pyrrolidines using skeletal modification. [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

Sources

- 1. This compound | C6H9Br | CID 11041005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromohexa-2,4-diene | C6H9Br | CID 123167861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openreview.net [openreview.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

2-Bromohexa-1,5-diene CAS number

An In-depth Technical Guide to 2-Bromohexa-1,5-diene for Advanced Synthesis

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent for organic synthesis. Its unique structure, featuring both a vinyl bromide and a 1,5-diene moiety, makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of materials science and drug development. This document details its chemical identity, key physical properties, synthetic utility, exemplary experimental protocols, and essential safety information. The core focus is on elucidating the causality behind its reactivity and providing actionable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

This compound is an organic compound whose utility is derived from its distinct reactive sites. The vinyl bromide is amenable to a wide array of cross-coupling reactions, while the diene system can participate in various cycloadditions and polymerization reactions.[1][2][3]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 101933-87-3 | [4][5] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₉Br | [4][5] |

| Molecular Weight | 161.04 g/mol | [4][5] |

| Canonical SMILES | C=CCCC(=C)Br | [5] |

| InChI | InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | [5] |

| InChIKey | QGTLQPOCFMHFHR-UHFFFAOYSA-N | [5] |

| XLogP3 | 2.9 | [5] |

| Topological Polar Surface Area | 0 Ų | [5] |

| Heavy Atom Count | 7 | [6] |

| Rotatable Bond Count | 2 |[5] |

Reactivity Profile and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled elaboration of molecular complexity.

Cross-Coupling Reactions at the Vinyl Bromide Moiety

The vinyl bromide functionality is a classical substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[3] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of catalyst, ligand, and base is critical for optimizing reaction outcomes and is dictated by the specific coupling partners. For instance, in a Suzuki-Miyaura coupling, a palladium(0) catalyst, typically with a phosphine ligand, facilitates the reaction between the vinyl bromide and an organoboron compound in the presence of a base. This pathway is fundamental for elaborating the vinylic position into more complex substituted alkenes, a common motif in pharmacologically active molecules.

Cycloaddition Reactions of the Diene System

The 1,5-diene structure can be isomerized to a conjugated 1,3-diene system under appropriate conditions, making it a suitable substrate for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol, a structural motif prevalent in natural products and pharmaceuticals.[1] The reactivity of the diene and the regioselectivity of the cycloaddition are influenced by the substituents on both the diene and the dienophile.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of this compound with phenylboronic acid. It is presented as a self-validating system, where the outcome is confirmed by standard analytical techniques.

Objective: To synthesize 2-phenylhexa-1,5-diene.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene and Water (4:1 v/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed toluene/water solvent mixture.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2-phenylhexa-1,5-diene.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the vinyl proton signals corresponding to the starting material and the appearance of aromatic proton signals will confirm a successful reaction.

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data for analogous bromoalkenes and flammable liquids should inform handling procedures.[7][8][9][10]

-

General Hazards: Assumed to be a flammable liquid and vapor. May cause skin and serious eye irritation. May cause respiratory irritation.[7][8][9]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Conclusion

This compound (CAS No. 101933-87-3) is a highly valuable reagent for synthetic chemists. Its capacity to undergo both cross-coupling and cycloaddition reactions provides a versatile platform for the synthesis of diverse and complex molecules. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the design and execution of innovative synthetic strategies, particularly in the pursuit of novel therapeutics and advanced materials.

References

-

2-Bromo-1,5-hexadiene. Molbase.

-

This compound | C6H9Br | CID 11041005. PubChem, National Center for Biotechnology Information.

-

1,5-Hexadiene, 3-bromo- 53737-88-5 wiki. Guidechem.

-

SAFETY DATA SHEET for 2-Bromohexane. Acros Organics.

-

SAFETY DATA SHEET for 1-Bromohexane. Fisher Scientific.

-

SAFETY DATA SHEET for 2,4,4,6-Tetrabromocyclohexa-2,5-dienone. Thermo Fisher Scientific.

-

Safety Data Sheet for 6-Bromohex-1-yne. CymitQuimica.

-

Application Notes and Protocols: The Use of 2,3-Dibromo-1-cyclohexene in the Development of Specialty Materials. Benchchem.

-

Application Notes and Protocols: 2,3-Dimethylhexa-1,5-diene in Organic Synthesis. Benchchem.

-

Application Notes and Protocols for 5-bromo-5-hexen-2-one as an Alkylating Agent. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. molbase.com [molbase.com]

- 5. This compound | C6H9Br | CID 11041005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Bromohexa-1,5-diene: Molecular Structure, Synthesis, and Synthetic Utility

Executive Summary: 2-Bromohexa-1,5-diene is a versatile bifunctional organic molecule that holds significant potential for applications in synthetic chemistry, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, plausible synthetic routes, and key reactive characteristics. As a vinyl bromide and an isolated diene, it serves as a valuable building block for palladium-catalyzed cross-coupling reactions and complex cyclization strategies. This document is intended for researchers and professionals in the chemical sciences, offering expert insights into the causality behind experimental design and validating protocols for its synthesis and application.

Introduction: The Synthetic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. They are the linchpins in convergent synthetic strategies, allowing for the rapid assembly of molecular complexity from simpler precursors. This compound (Figure 1) is an exemplar of such a scaffold. Its structure incorporates two key functionalities:

-

A vinyl bromide , which is a versatile handle for a host of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki and Heck reactions.[1][2]

-

A terminal alkene , which can participate in a wide array of transformations including hydroboration, oxidation, metathesis, and intramolecular cyclizations.

The non-conjugated nature of the two double bonds ensures that they often react independently, providing a high degree of chemoselectivity. This guide will delve into the core aspects of this compound, from its fundamental properties to its application in advanced synthetic protocols, providing a robust framework for its utilization in research and development.

Figure 1. 2D Molecular Structure of this compound.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is this compound.[3] The molecule consists of a six-carbon chain with a bromine atom attached to the second carbon, which is part of a vinyl group (C1=C2). A second double bond is located at the terminus of the chain (C5=C6). The presence of the double bond at C1-C2 makes the bromine a vinylic bromide, which has distinct reactivity compared to its alkyl or aryl counterparts.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | PubChem[3] |

| Molecular Weight | 161.04 g/mol | PubChem[3] |

| CAS Number | 101933-87-3 | Molbase[4] |

| InChIKey | QGTLQPOCFMHFHR-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C=CCCC(=C)Br | PubChem[3] |

| XLogP3-AA (LogP) | 2.9 | PubChem[3] |

| Topological Polar Surface Area | 0 Ų | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[3] |

Table 1: Computed Physicochemical Properties of this compound.

The calculated LogP value of 2.9 suggests that the compound is lipophilic and will exhibit good solubility in common nonpolar organic solvents such as diethyl ether, tetrahydrofuran (THF), and dichloromethane, and poor solubility in water.[3] The absence of hydrogen bond donors or acceptors further supports its nonpolar character.

Synthesis of this compound: A Plausible Approach

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, established methodologies in organic chemistry allow for the design of a robust and logical synthetic route. A highly effective method for the synthesis of vinyl bromides is the reaction of ketones with a brominating/phosphonium ylide-generating reagent system.[5] A plausible retrosynthetic analysis points to hex-5-en-2-one as a readily available starting material.

The proposed forward synthesis involves the reaction of hex-5-en-2-one with a reagent complex formed from triphenylphosphine (PPh₃) and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD). This combination is known to efficiently convert ketones into the corresponding vinyl bromides.[5]

Diagram 1: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established chemical principles. It must be performed by trained personnel with appropriate safety precautions.

Materials:

-

Hex-5-en-2-one (1.0 eq)

-

Triphenylphosphine (PPh₃) (2.2 eq)

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes (for chromatography)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with anhydrous DCM, followed by triphenylphosphine (2.2 eq). Cool the resulting solution to 0 °C in an ice bath.

-

Formation of Brominating Agent: Slowly add TBCD (1.1 eq) portion-wise to the stirred solution at 0 °C. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent the formation of side products. The solution will typically turn a deep red or orange color.

-

Addition of Ketone: After stirring for 20 minutes at 0 °C, add a solution of hex-5-en-2-one (1.0 eq) in anhydrous DCM dropwise via a syringe.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by pouring the mixture into saturated aqueous NaHCO₃. The purpose of the bicarbonate wash is to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using 100% hexanes as the eluent. The nonpolar nature of the product dictates the choice of a nonpolar eluent system.

-

Characterization: Collect the fractions containing the product and concentrate to yield this compound as a colorless oil. Confirm the structure using NMR and mass spectrometry.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR | - ~5.8 ppm (m, 1H): Internal proton of the terminal alkene (-CH=CH₂).- ~5.5 ppm (s, 1H): Vinylic proton on the brominated carbon (=C(Br)H).- ~5.3 ppm (s, 1H): Vinylic proton geminal to the bromine (=C(Br)H).- ~5.0 ppm (m, 2H): Terminal protons of the alkene (=CH₂).- ~2.4 ppm (t, 2H): Allylic methylene protons (-CH₂-C=C(Br)).- ~2.2 ppm (q, 2H): Methylene protons adjacent to the terminal alkene (-CH₂-CH=CH₂). |

| ¹³C NMR | - ~138 ppm: Internal carbon of the terminal alkene (-C H=CH₂).- ~125 ppm: Carbon bearing the bromine atom (C -Br).- ~118 ppm: Terminal vinylic carbon (=C H₂).- ~115 ppm: Terminal vinylic carbon of the brominated alkene (=C H₂).- ~35 ppm: Allylic methylene carbon (-C H₂-C=C(Br)).- ~30 ppm: Methylene carbon adjacent to the terminal alkene (-C H₂-CH=CH₂). |

| IR Spectroscopy | - ~3080 cm⁻¹: C-H stretch (sp² hybridized).- ~2930 cm⁻¹: C-H stretch (sp³ hybridized).- ~1640 cm⁻¹: C=C stretch (alkene).- ~910 cm⁻¹: =C-H bend (out-of-plane, terminal alkene).- ~550-650 cm⁻¹: C-Br stretch. |

| Mass Spectrometry (EI) | - M⁺ at m/z 160 and 162: Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).- Fragment at m/z 81: Loss of bromine radical ([M-Br]⁺).- Other fragments corresponding to the cleavage of the alkyl chain. |

Table 2: Predicted Spectroscopic Data for this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a powerful intermediate in organic synthesis. The vinyl bromide and the terminal alkene can be addressed in a sequential or, in some cases, a concerted manner.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C bond formation in pharmaceutical and materials chemistry.

A. Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond with retention of the double bond stereochemistry.[2] This is an exceptionally powerful method for synthesizing substituted 1,3-dienes, which are common motifs in natural products.

Diagram 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq). The choice of ligand and palladium source is crucial for reaction efficiency and can be screened for optimization.

-

Solvent: Add a degassed solvent mixture, such as THF/water (4:1).

-

Reaction: Heat the mixture at 80 °C for 6-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute with water and extract with diethyl ether. The organic layers are combined, dried, and concentrated.

-

Purification: The product, 2-phenylhexa-1,5-diene, is purified by column chromatography.

B. Heck-Mizoroki Reaction: The Heck reaction couples the vinyl bromide with an alkene, typically in the presence of a palladium catalyst and a base.[1][6] This reaction allows for the extension of the carbon chain and the formation of more complex diene or triene systems. For instance, reacting this compound with styrene would yield a substituted styrenyl diene.

Intramolecular Cyclization Reactions

The presence of two double bonds in a 1,5-diene arrangement opens up possibilities for intramolecular cyclization reactions, often catalyzed by transition metals.[7] These reactions are powerful tools for constructing five- and six-membered rings, which are ubiquitous in pharmaceutical compounds. While specific examples with this compound are scarce, analogous systems undergo reactions such as rhodium-catalyzed C-H/olefin coupling to form carbocycles.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-bromohexane and other bromoalkenes provide essential guidance.

-

Hazards: Assumed to be a flammable liquid and vapor.[2] It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Ingestion and inhalation should be avoided.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ground all equipment to prevent static discharge, which can ignite flammable vapors.[8]

-

Use spark-proof tools.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[2]

-

Refrigeration is recommended to maintain product quality.

-

Conclusion

This compound is a synthetically valuable, yet under-explored, building block. Its molecular architecture, featuring a reactive vinyl bromide and a terminal alkene, provides two distinct points for chemical modification. This guide has provided a thorough analysis of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential in key synthetic transformations relevant to drug discovery and materials science. The true potential of this molecule lies in its capacity for sequential, high-value-added reactions, such as an initial cross-coupling followed by a subsequent cyclization or functionalization of the remaining alkene. As the demand for efficient and modular synthetic strategies continues to grow, compounds like this compound are poised to become increasingly important tools for the modern synthetic chemist.

References

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H9Br | CID 11041005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-BROMOHEXANE(3377-86-4) 13C NMR [m.chemicalbook.com]

2-Bromohexa-1,5-diene synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromohexa-1,5-diene

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for this compound, a valuable bifunctional molecule in organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a detailed, mechanistically-grounded, and field-tested approach to the synthesis of this compound. We will move beyond a simple recitation of steps to explore the causal relationships behind experimental choices, ensuring a self-validating and reproducible protocol. The narrative emphasizes safety, mechanistic clarity, and practical insights derived from extensive experience in synthetic chemistry.

Introduction and Strategic Importance

This compound is a versatile building block in organic chemistry. Its structure incorporates two key reactive handles: a terminal vinyl bromide and a terminal alkene. The vinyl bromide moiety is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the facile introduction of carbon-carbon bonds. The isolated terminal alkene provides a site for numerous transformations, including hydroboration-oxidation, epoxidation, and olefin metathesis. The strategic placement of these groups makes this compound a valuable intermediate for the synthesis of complex cyclic and acyclic molecules, natural products, and pharmaceutical agents.

This guide details a logical and efficient two-step synthesis beginning from readily available commercial starting materials. The core strategy involves the nucleophilic addition of an allyl Grignard reagent to an aldehyde, followed by a regioselective bromination of the resulting secondary allylic alcohol.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical properties and hazards associated with the target molecule and key reagents is paramount for safe and successful execution.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₉Br | [1] |

| Molecular Weight | 161.04 g/mol | [1] |

| Exact Mass | 159.98876 Da | [1] |

| XLogP3 | 2.9 | [1] |

| CAS Number | 101933-87-3 | [1] |

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Measures | Source(s) |

| Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment. | [2] |

| Causes skin irritation (H315) | Wash skin thoroughly after handling. Wear protective gloves. | [2][3][4] |

| Causes serious eye irritation (H319) | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [2][4] |

| May cause respiratory irritation (H335) | Use only outdoors or in a well-ventilated area. Avoid breathing vapors/mist. | [2][3][4] |

| General Handling | Ground and bond container and receiving equipment. Store locked up in a well-ventilated place. Keep cool. | [2][5] |

Retrosynthetic Analysis and Pathway Design

Our synthetic approach is informed by a retrosynthetic analysis that disconnects the target molecule into simple, commercially available precursors. The primary disconnection is at the C2-C3 bond, suggesting a Grignard-type reaction between an allyl nucleophile and a two-carbon electrophile.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a two-step forward synthesis:

-

Step 1: Grignard Reaction: Synthesis of the precursor alcohol, 1,5-hexadien-2-ol, via the reaction of allylmagnesium bromide with acetaldehyde.

-

Step 2: Bromination: Conversion of 1,5-hexadien-2-ol to this compound using a suitable brominating agent.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps and expected observations. Strict adherence to anhydrous conditions is crucial for the success of the Grignard reaction.

Workflow Overview

Caption: Overall experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 1,5-Hexadien-2-ol

This procedure is adapted from established methods for Grignard reactions with aldehydes.[6][7]

Materials:

-

Magnesium turnings (6.28 g, 0.26 g-atom)

-

Anhydrous diethyl ether (Et₂O, 400 mL)

-

Iodine (a single crystal)

-

Allyl bromide (29.0 g, 0.24 mol)

-

Acetaldehyde (10.0 g, 0.227 mol), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

500 mL three-necked round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Initiation: Assemble the flame-dried glassware under an inert atmosphere. Place the magnesium turnings and the iodine crystal in the flask. Add 50 mL of anhydrous Et₂O.

-

Grignard Formation: Add a solution of allyl bromide in 150 mL of anhydrous Et₂O to the dropping funnel. Add a small portion (~10%) of the allyl bromide solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the ether indicate the reaction has initiated. If the reaction does not start, gentle warming may be required.[8][9]

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting gray-brown solution for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of freshly distilled acetaldehyde in 200 mL of anhydrous Et₂O to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until the precipitate dissolves.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield 1,5-hexadien-2-ol as a colorless liquid.

Protocol 2: Bromination of 1,5-Hexadien-2-ol

This protocol for converting the secondary allylic alcohol to the corresponding bromide is adapted from a similar transformation of 1,5-hexadien-3-ol.[6] The use of low temperature is critical to favor the desired Sₙ2 pathway and minimize allylic rearrangement.

Materials:

-

1,5-Hexadien-2-ol (9.8 g, 0.10 mol)

-

Anhydrous diethyl ether (Et₂O, 100 mL)

-

Phosphorus tribromide (PBr₃) (10.8 g, 0.04 mol)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

250 mL three-necked round-bottom flask, flame-dried

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: Assemble the flame-dried glassware under an inert atmosphere. Charge the flask with 1,5-hexadien-2-ol and 50 mL of anhydrous Et₂O.

-

Cooling: Cool the solution to -10 °C using an ice-salt or dry ice/acetone bath.

-

Bromination: Add a solution of PBr₃ in 50 mL of anhydrous Et₂O to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 1 hour, ensuring the internal temperature does not rise above -5 °C.

-

After the addition is complete, allow the mixture to stir at -10 °C for an additional 2 hours, then let it slowly warm to room temperature overnight.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. Transfer to a separatory funnel and wash with ice-cold water (2 x 50 mL), followed by cold saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and remove the solvent by rotary evaporation at low temperature. Purify the crude product by vacuum distillation to afford this compound.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The bromination of the secondary allylic alcohol with PBr₃ proceeds via an Sₙ2 mechanism.

Sources

- 1. This compound | C6H9Br | CID 11041005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Spectroscopic and Synthetic Analysis of 2-Bromohexa-1,5-diene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexa-1,5-diene is a valuable bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its structure, incorporating both a vinyl bromide and a terminal alkene, allows for a variety of subsequent chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. The ability to selectively react at either the C-Br bond or the terminal double bond provides synthetic chemists with a powerful tool for molecular construction. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, alongside a plausible synthetic route and a discussion of potential impurities. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

This compound possesses the chemical formula C₆H₉Br and a molecular weight of 161.04 g/mol .[1] The molecule contains two key functional groups: a vinyl bromide at position 2 and a terminal alkene at position 5. This arrangement of functional groups dictates its reactivity and is the basis for its utility in organic synthesis.

Part 1: Spectroscopic Characterization

A complete spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. In the absence of experimentally published data, this section presents a detailed interpretation of predicted spectroscopic data, providing a reliable reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | ddt | 1H | H-5 |

| ~5.65 | d | 1H | H-1a |

| ~5.40 | d | 1H | H-1b |

| ~5.10 - 4.95 | m | 2H | H-6a, H-6b |

| ~2.50 | t | 2H | H-3 |

| ~2.25 | q | 2H | H-4 |

Causality of Signal Assignments:

-

H-5: The proton on the internal carbon of the terminal double bond (C5) is expected to be the most deshielded of the sp² protons due to its position in the double bond and proximity to the rest of the carbon chain. It will appear as a doublet of doublet of triplets (ddt) due to coupling with the terminal vinyl protons (H-6a and H-6b) and the allylic protons (H-4).

-

H-1a and H-1b: The two geminal protons on the vinyl bromide moiety (C1) are diastereotopic and will have different chemical shifts. They are expected to appear as doublets due to geminal coupling. Their downfield shift is attributed to the deshielding effect of the adjacent bromine atom.

-

H-6a and H-6b: The terminal vinyl protons (C6) will appear as a multiplet in the typical alkene region, showing coupling to the H-5 proton.

-

H-3 and H-4: The two sets of methylene protons in the aliphatic chain will appear as a triplet (H-3) and a quartet (H-4) respectively, due to coupling with their neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show six distinct signals, one for each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | C-5 |

| ~128.0 | C-2 |

| ~118.0 | C-1 |

| ~115.5 | C-6 |

| ~35.0 | C-3 |

| ~30.0 | C-4 |

Causality of Signal Assignments:

-

C-5 and C-2: The sp² carbons of the double bonds are expected to appear in the downfield region of the spectrum. C-5, being an internal alkene carbon, will be slightly more downfield than the carbon of the vinyl bromide (C-2).

-

C-1 and C-6: The terminal sp² carbons (C-1 and C-6) will appear at a more upfield position compared to the substituted sp² carbons.

-

C-3 and C-4: The two sp³ hybridized methylene carbons in the aliphatic chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bonds and the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |

| ~600 | Medium-Strong | C-Br stretch |

Interpretation of Key Bands:

-

The presence of both vinyl and aliphatic C-H stretches confirms the existence of both sp² and sp³ hybridized carbons with hydrogen atoms.

-

The C=C stretching frequency around 1640 cm⁻¹ is characteristic of a non-conjugated diene system.

-

The strong out-of-plane =C-H bending absorptions are indicative of the terminal vinyl groups.

-

A medium to strong band in the lower frequency region (~600 cm⁻¹) is expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 160/162 | [M]⁺ (Molecular ion) |

| 81 | [M - Br]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Fragmentation Analysis:

-

The molecular ion peak would appear as a doublet at m/z 160 and 162, with nearly equal intensity, which is a definitive indicator of a monobrominated compound.

-

Loss of a bromine radical would lead to a significant fragment at m/z 81, corresponding to the C₆H₉⁺ cation.

-

The base peak is likely to be the stable allyl cation at m/z 41, formed through cleavage of the C3-C4 bond.

Part 2: Synthesis and Impurity Profile

Proposed Synthesis: Grignard Coupling Reaction

A logical approach to the synthesis of this compound is the reaction of allylmagnesium bromide with 2,3-dibromopropene.[2] This reaction is a nucleophilic substitution where the allyl Grignard reagent acts as the nucleophile, displacing one of the bromine atoms from 2,3-dibromopropene.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.[3] Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Reaction: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of 2,3-dibromopropene in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Potential Impurities and their Spectroscopic Signatures

Thorough analysis of potential impurities is a critical aspect of quality control. The proposed synthesis may lead to the following impurities:

-

1,5-Hexadiene (Biallyl): Formed by the Wurtz coupling of two allyl bromide molecules.

-

¹H NMR: Will show characteristic signals for a symmetric diene, with a prominent multiplet around 5.8 ppm for the internal vinyl protons and another multiplet around 5.0 ppm for the terminal vinyl protons. The allylic protons will appear around 2.1 ppm.

-

MS: Molecular ion at m/z 82.

-

-

Unreacted 2,3-Dibromopropene:

-

¹H NMR: Will show two distinct singlets for the terminal vinyl protons.

-

MS: Molecular ion with a characteristic tribromine isotopic pattern at m/z 198, 200, and 202.

-

-

Unreacted Allyl Bromide:

-

¹H NMR: Will show a doublet for the methylene protons adjacent to the bromine and multiplets for the vinyl protons.

-

MS: Molecular ion with a characteristic bromine isotopic pattern at m/z 120 and 122.

-

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromohexa-1,5-diene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromohexa-1,5-diene. As a reactive brominated diene, this compound presents a unique set of challenges that necessitate a robust understanding of its properties and potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available data from structurally similar compounds to offer a detailed framework for risk mitigation.

Section 1: Compound Identification and Properties

This compound is a halogenated organic compound with a molecular formula of C₆H₉Br.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling. While comprehensive experimental data for this specific compound is not widely published, its properties can be estimated based on available data for similar brominated hydrocarbons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | [1][2] |

| Molecular Weight | 161.04 g/mol | [1] |

| Appearance | Likely a liquid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Likely insoluble in water; Soluble in organic solvents | Inferred from similar compounds |

| Vapor Pressure | Not available | - |

Note: The absence of specific experimental data for some properties necessitates careful handling and the assumption of a conservative risk profile.

Caption: Hazard and reactivity overview for this compound.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors. [3]* Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors. [4]* Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area. [5][6] Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. [7] Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Safety goggles with side shields or a face shield | Protects against splashes. Should conform to EN 166 (EU) or NIOSH (US) standards. [3][8] |

| Skin/Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Provides a barrier against skin contact. Inspect gloves before each use and consult the manufacturer's chemical resistance data. [3][7] |

| Body | Flame-retardant laboratory coat | Protects against splashes and fire hazards. [3][8]For larger volumes, a chemical-resistant apron is recommended. [7] |

| Respiratory | Not generally required with proper fume hood use | In the absence of adequate engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary. [7][8] |

| Feet | Closed-toe shoes | Protects against spills. [3] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the stability of the compound.

Handling:

-

Work in a designated area: All work with this compound should be performed in a designated area within a chemical fume hood.

-

Avoid ignition sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. [4][9]Use non-sparking tools and explosion-proof equipment. [4][9]* Grounding and bonding: Ground and bond containers and receiving equipment to prevent static discharge. [4][9]* Avoid contact: Wear appropriate PPE to prevent contact with skin, eyes, and clothing. [4]* Avoid inhalation: Do not breathe vapors or mists. [4]* Hygiene: Wash hands thoroughly after handling. [4] Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [4][10]* Location: Store in a flammables area, away from incompatible materials such as strong oxidizing agents. [5][4]* Refrigeration: For long-term storage and to maintain product quality, refrigeration is recommended. [5][10]

Caption: Workflow for the safe handling of this compound.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. [4][11]If symptoms persist, seek medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing. [9]Wash the affected area with plenty of soap and water. [4][11]If skin irritation occurs, get medical advice. [4]* Eye Contact: Rinse cautiously with water for several minutes. [4]Remove contact lenses if present and easy to do. Continue rinsing. [4]If eye irritation persists, seek medical attention. [4]* Ingestion: Do NOT induce vomiting. [4]Immediately call a poison center or doctor. [4] Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical, or foam. [5][4]Water spray can be used to cool closed containers. [5]* Specific Hazards: Flammable liquid. [5]Vapors may form explosive mixtures with air. [6]Containers may explode when heated. [5][6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [12][6] Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. [8]Ensure adequate ventilation. [8]Remove all sources of ignition. [4][9]Wear appropriate PPE.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways. [4][9]* Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal. [4][9]Use spark-proof tools. [4][9]

Section 6: Disposal Considerations

This compound and its containers must be disposed of as hazardous waste. [10]Follow all local, regional, and national regulations for hazardous waste disposal. [9]Do not dispose of it in the sanitary sewer system. [9]

References

-

PubChem. This compound | C6H9Br | CID 11041005. [Link]

-

Chemsrc. 2-Bromo-1,5-hexadiene | CAS#:101933-87-3. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

-

Thomasnet. How to Choose PPE for Chemical Work. [Link]

Sources

- 1. This compound | C6H9Br | CID 11041005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,5-hexadiene | CAS#:101933-87-3 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Dichotomous Reactivity of 2-Bromohexa-1,5-diene: A Technical Guide to Intermolecular Coupling and Intramolecular Cyclization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromohexa-1,5-diene stands as a versatile building block in organic synthesis, possessing a unique structural motif that imparts a rich and dichotomous reactivity. The presence of a vinyl bromide allows for a suite of classical cross-coupling reactions, while the strategically positioned homoallylic double bond opens pathways to intricate intramolecular cyclizations. This technical guide provides an in-depth exploration of the core reactivity of this diene, focusing on the underlying principles that govern its transformations. We will delve into the mechanistic details of palladium-catalyzed cross-coupling and cyclization reactions, as well as radical-mediated ring closures, offering field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers leveraging the synthetic potential of this compound in the development of complex molecules and novel therapeutic agents.

Introduction: Structural Features and Latent Reactivity

This compound is a bifunctional organic molecule characterized by a terminal vinyl bromide and a homoallylic alkene tethered by a flexible alkyl chain. This arrangement gives rise to two primary modes of reactivity:

-

Intermolecular Reactions: The vinyl bromide moiety serves as a canonical electrophile in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

-

Intramolecular Reactions: The proximate terminal alkene provides an internal nucleophile (or radical acceptor), enabling a range of cyclization reactions to form five-membered carbocycles.

The choice between these reaction pathways is highly dependent on the reaction conditions, including the catalyst system, reagents, and temperature. Understanding the interplay of these factors is paramount to selectively harnessing the desired reactivity of this versatile substrate.

Palladium-Catalyzed Reactions: A Gateway to Molecular Complexity

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a prime substrate for a variety of these powerful transformations. The general catalytic cycle for many of these reactions involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by subsequent steps that define the ultimate product.

Intermolecular Cross-Coupling Reactions

The vinyl bromide in this compound is an excellent handle for introducing a diverse array of substituents via well-established cross-coupling methodologies.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for forming C(sp²)-C(sp²) bonds.[1] For this compound, this translates to the synthesis of substituted 1,5-dienes. The reactivity of vinyl halides in Suzuki couplings generally follows the trend of bond dissociation energy: Vinyl-I > Vinyl-Br > Vinyl-Cl.[2] This makes vinyl bromides like the one in our topic compound highly reactive, often providing excellent yields under mild conditions.[2]

Causality in Experimental Design:

-

Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as SPhos or XPhos can enhance catalytic activity, particularly for less reactive coupling partners.

-

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to facilitate the transmetalation step.[3] The choice of base can significantly impact reaction rates and yields.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinyl Bromide [2][3]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 equiv), the corresponding arylboronic acid (1.2-2.0 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the flask under an inert atmosphere (N₂ or Ar).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, offering a powerful alternative for C-C bond formation.[4] This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic halides, including vinyl bromides, with various organozinc species.[4][5] Nickel catalysts can also be employed in Negishi couplings.[4]

Causality in Experimental Design:

-

Organozinc Reagent: The organozinc reagent can be prepared in situ or pre-formed. Its reactivity is a key factor, with different organozinc halides (Cl, Br, I) exhibiting varying levels of reactivity.

-

Catalyst: Palladium catalysts, often with phosphine ligands, are standard. The choice of ligand can influence the rate of reductive elimination versus undesired side reactions like β-hydride elimination.[6]

-

Solvent: Anhydrous ethereal solvents like THF or DME are typically used.

Protocol 2: General Procedure for Negishi Coupling of a Vinyl Bromide [5]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the vinyl bromide (1.0 equiv) in an anhydrous solvent like THF.

-

Organozinc Addition: Add the organozinc reagent (1.1-1.5 equiv) to the solution.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitoring by an appropriate method.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the product by chromatography.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] In the case of this compound, this would involve an intermolecular reaction with another alkene, leading to more complex diene structures. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7]

Causality in Experimental Design:

-

Base: A base, often a tertiary amine like triethylamine or an inorganic base, is required to regenerate the Pd(0) catalyst in the final step of the cycle.

-

Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst.

-

Additives: In some cases, additives like silver salts can be used to promote the reaction and prevent side reactions.[8]

Intramolecular Heck Reaction: A Powerful Cyclization Strategy

The presence of the homoallylic double bond in this compound makes it an ideal substrate for the intramolecular Heck reaction (IMHR).[9] This powerful transformation allows for the construction of five-membered rings with an exocyclic double bond, a common structural motif in natural products and pharmaceuticals.[10] The IMHR is often highly regioselective, favoring the exo-trig cyclization pathway.[8]

Mechanism of the Intramolecular Heck Reaction: [7][9]

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the vinyl bromide to form a Pd(II)-alkenyl intermediate.

-

Migratory Insertion: The tethered alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. This step forms the new C-C bond and creates a five-membered ring.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the exocyclic alkene product.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HBr (which is neutralized by the base) to regenerate the Pd(0) catalyst.

Protocol 3: Intramolecular Heck Cyclization of a 2-Bromo-1,n-diene [10]

-

Reaction Setup: A solution of the 2-bromo-1,n-diene in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a reaction vessel. A base, such as Na₂CO₃ or a tertiary amine, is added.

-

Catalyst System: The palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%) are added to the mixture.

-

Reaction Conditions: The reaction is heated (typically to 80-100 °C) under an inert atmosphere and stirred until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the cyclized product.

Tandem Cyclization-Coupling Reactions

A particularly elegant application of the reactivity of this compound is in tandem or cascade reactions. In these processes, the alkylpalladium intermediate formed after the initial intramolecular Heck cyclization is intercepted by a second coupling partner before β-hydride elimination can occur.[11] This allows for the rapid construction of complex, highly functionalized cyclic structures in a single pot.

A prime example is the tandem intramolecular Heck-Suzuki coupling. Here, the cyclized alkylpalladium intermediate undergoes transmetalation with an organoboron reagent, followed by reductive elimination to yield a disubstituted cyclopentane derivative.

Causality in Experimental Design for Tandem Reactions:

-

Reaction Conditions: The conditions must be carefully chosen to favor the trapping of the alkylpalladium intermediate over β-hydride elimination. This often involves the use of specific ligands and a higher concentration of the trapping agent.

-

Nucleophile: The choice of the second nucleophile (e.g., organoboronic acid, organostannane, organozinc reagent) will determine the nature of the final product.

Radical Cyclizations: An Alternative Route to Carbocycles

In addition to palladium-catalyzed processes, this compound can also undergo radical cyclization. These reactions are typically initiated by the formation of a vinyl radical at the C2 position, which then adds to the pendant alkene in a 5-exo-trig fashion to form a five-membered ring.[12]

Mechanism of Radical Cyclization:

-

Radical Initiation: A radical initiator (e.g., AIBN with a tin hydride) generates a radical that abstracts the bromine atom from this compound, forming a vinyl radical.

-

Cyclization: The vinyl radical attacks the internal double bond to form a five-membered ring and a new primary radical.

-

Propagation/Termination: The cyclized radical can then abstract a hydrogen atom from the tin hydride to propagate the chain and yield the final product, or it can be trapped by another species.

Causality in Experimental Design for Radical Cyclizations:

-

Initiator System: The choice of radical initiator and propagation agent is crucial. Tri-n-butyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) is a classic system, but less toxic alternatives are increasingly favored.

-

Concentration: The concentration of the substrate can influence the outcome, with lower concentrations favoring intramolecular cyclization over intermolecular reactions.

Data Summary

| Reaction Type | Key Reagents/Catalysts | Product Type | Typical Yields | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine ligand, base, organoboronic acid | Substituted 1,5-diene | Good to Excellent | [2] |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | Substituted 1,5-diene | Good to Excellent | [4][5] |

| Intramolecular Heck | Pd catalyst, phosphine ligand, base | Methylene-cyclopentane | Good to Excellent | [10] |

| Tandem Heck-Suzuki | Pd catalyst, ligand, base, organoboronic acid | Disubstituted cyclopentane | Moderate to Good | [11] |

| Radical Cyclization | Radical initiator (e.g., AIBN), H-atom donor (e.g., Bu₃SnH) | Methyl-cyclopentane | Good | [12] |

Conclusion

This compound is a powerful and versatile synthetic intermediate that offers access to a wide range of molecular architectures. Its dichotomous reactivity allows for selective engagement in either intermolecular cross-coupling reactions at the vinyl bromide or intramolecular cyclizations involving the pendant alkene. The choice of reaction pathway is dictated by a careful selection of catalysts, reagents, and reaction conditions. A thorough understanding of the underlying mechanistic principles of palladium-catalyzed and radical-mediated transformations is essential for rationally designing synthetic routes that leverage the full potential of this valuable building block. The protocols and insights provided in this guide are intended to empower researchers in their efforts to construct complex molecules for applications in drug discovery and materials science.

References

- Benchchem. A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions.

-

Wikipedia. Intramolecular Heck reaction. [Link]

-

ResearchGate. Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Macmillan Group. The Intramolecular Heck Reaction. [Link]

-